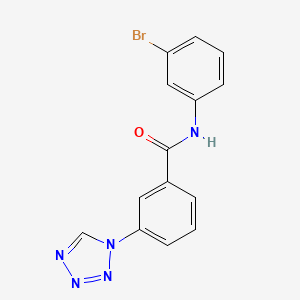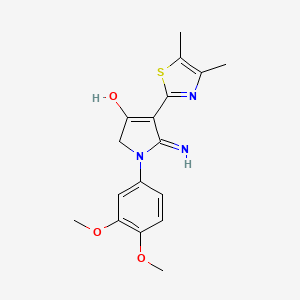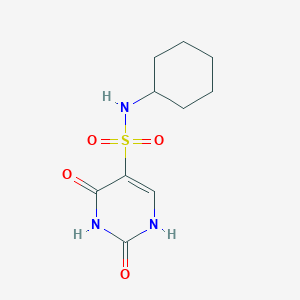
N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide is an organic compound that features a bromophenyl group, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, sodium azide can react with benzonitrile under acidic conditions to form 1H-tetrazole.
-
Bromination of Phenyl Group: : The bromination of a phenyl group can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.
-
Amide Bond Formation: : The final step involves coupling the bromophenyl group with the tetrazole-containing benzamide. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
-
Reduction Reactions: : The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
-
Oxidation Reactions: : The tetrazole ring can be oxidized under certain conditions, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Products where the bromine atom is replaced by another group.
Reduction: Amines from the reduction of nitro groups.
Oxidation: Oxidized tetrazole derivatives.
Scientific Research Applications
Chemistry
N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets, such as enzymes or receptors.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Tetrazole rings are known bioisosteres of carboxylic acids, which can improve the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism by which N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets in a similar manner to carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)benzamide: Similar structure but with a fluorine atom instead of bromine.
N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with biological targets. Bromine atoms can participate in halogen bonding, which can enhance the binding affinity of the compound to its target.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H10BrN5O |
|---|---|
Molecular Weight |
344.17 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H10BrN5O/c15-11-4-2-5-12(8-11)17-14(21)10-3-1-6-13(7-10)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
JEZOEXZHRDACLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B11310909.png)
![6-chloro-7-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11310914.png)
![N-(3-chlorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11310940.png)
![2-(4-chlorophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11310941.png)

![5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11310943.png)

![2-(2-methoxyphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11310961.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11310965.png)
![6-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11310968.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-propylpropanamide](/img/structure/B11310976.png)
![N-(4-chlorobenzyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11310981.png)
![2-ethyl-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B11310986.png)
![1-(Azepan-1-yl)-2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11310989.png)
